1-Hydroxydehydroherbarin

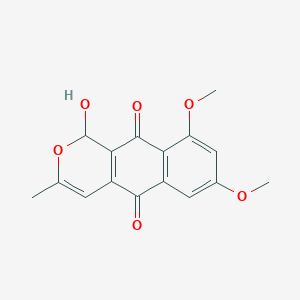

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H14O6 |

|---|---|

Molecular Weight |

302.28 g/mol |

IUPAC Name |

1-hydroxy-7,9-dimethoxy-3-methyl-1H-benzo[g]isochromene-5,10-dione |

InChI |

InChI=1S/C16H14O6/c1-7-4-9-13(16(19)22-7)15(18)12-10(14(9)17)5-8(20-2)6-11(12)21-3/h4-6,16,19H,1-3H3 |

InChI Key |

GBPQWQXLBULQCG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(O1)O)C(=O)C3=C(C2=O)C=C(C=C3OC)OC |

Synonyms |

1-hydroxydehydroherbarin |

Origin of Product |

United States |

Biosynthetic Pathways and Genetic Manipulation of 1 Hydroxydehydroherbarin

Polyketide Biosynthesis Pathway Elucidation

1-Hydroxydehydroherbarin belongs to the polyketide family of natural products. rsc.org These compounds are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). The biosynthesis involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a linear polyketide chain, which then undergoes a series of modifications such as cyclization, reduction, and oxidation to yield the final complex structure. rsc.org

The biosynthetic pathway of this compound is closely linked to other known heptaketides, particularly herbarin (B161723) and dehydroherbarin (B161766). The concurrent isolation of these compounds from the same fungal strains strongly suggests they are biogenetically related, likely sharing common precursors and enzymatic steps. For instance, the endophytic fungus Anteaglonium sp. FL0768 has been shown to produce this compound alongside herbarin. nih.govnih.gov Similarly, an endolichenic fungal strain, Corynespora sp., was found to produce both this compound and herbarin. acs.orgnih.gov Further studies on Corynespora sp. also led to the isolation of dehydroherbarin, which can be derived from herbarin through acetylation. acs.org The consistent co-production of these metabolites across different fungal species points towards herbarin and dehydroherbarin being key intermediates or side products of the same metabolic route that yields this compound.

Table 1: Fungal Sources of this compound and Related Metabolites

| Metabolite | Producing Fungus | Citation(s) |

|---|---|---|

| This compound | Anteaglonium sp. FL0768 | nih.gov, nih.gov |

| Herbarin | Anteaglonium sp. FL0768 | nih.gov, nih.gov |

| This compound | Corynespora sp. BA-10763 | acs.org, nih.gov |

| Herbarin | Corynespora sp. BA-10763 | acs.org, nih.gov |

| Dehydroherbarin | Corynespora sp. BA-10763 | acs.org |

| This compound | Asteromyces cruciatus KMM 4696 | researchgate.net |

| Herbarin | Asteromyces cruciatus KMM 4696 | researchgate.net |

While the complete enzymatic cascade for this compound biosynthesis has not been fully elucidated, a putative pathway can be proposed based on its structure and co-produced metabolites. The biosynthesis originates from a heptaketide precursor, an intermediate chain assembled by a polyketide synthase. nih.gov This precursor undergoes cyclization and aromatization to form a core naphthoquinone or pyranonaphthoquinone scaffold.

Specific enzymatic reactions, such as those catalyzed by oxidoreductases (e.g., hydroxylases, dehydrogenases) and transferases, are then required for tailoring. The structural relationship between herbarin, dehydroherbarin, and this compound suggests key enzymatic transformations:

Hydroxylation: The conversion of a precursor like dehydroherbarin into this compound would require a hydroxylation step, likely catalyzed by a cytochrome P450 monooxygenase or a similar hydroxylase enzyme.

Dehydration: The formation of dehydroherbarin from herbarin involves the removal of a water molecule, a reaction catalyzed by a dehydratase enzyme. acs.org

Oxidation/Reduction: The final oxidation state of the pyran ring system is determined by the action of oxidoreductases. For example, the aerial oxidation of the related compound corynesporol (B1264421) has been shown to yield herbarin. acs.org

These enzymatic steps are crucial for generating the structural diversity observed in this family of metabolites. nih.gov

Chemical Synthesis and Structural Analogs of 1 Hydroxydehydroherbarin

Total Synthesis Approaches and Methodologies

The first total synthesis of 1-hydroxydehydroherbarin was a notable achievement in the field of natural product synthesis. scielo.brscienceopen.com This accomplishment provided a reliable route to a molecule that had previously only been accessible through isolation from natural sources.

The inaugural total synthesis of this compound employs a convergent and efficient strategy. scielo.brscielo.br The retrosynthetic analysis identified a key pyranonaphthoquinone core structure. The synthetic plan was devised to construct this core through a series of strategic reactions starting from a readily available building block.

The key strategies and building blocks are summarized below:

Primary Building Block : The synthesis commences with 3-chloro-2,5-dimethoxybenzaldehyde (10) , a known and accessible starting material. scielo.brsbq.org.br

Key Reactions :

Diels-Alder Cycloaddition : A pivotal step in the synthesis is the Diels-Alder reaction between a substituted 2-chloro-1,4-benzoquinone (B1222853) dienophile (8b ) and Brassard's diene to form the naphthoquinone skeleton (7b ). scielo.brscielo.br

Acylmethyl Substitution : The naphthoquinone skeleton is then reacted with acetonylpyridinium chloride (13 ) to introduce the necessary side chain, yielding an acylmethyl substituted naphthoquinone (6b ). scielo.br

Intramolecular Cyclization : This intermediate (6b ) undergoes a selective intramolecular cyclization when treated with a base like triethylamine (B128534), forming the pyran ring of dehydroherbarin (B161766) (14) . scielo.brscielo.br

Deprotection : The final step involves the deprotection of a hydroxyl group to yield the target compound, This compound (3) . scielo.br

The core of the synthetic route is the strategic construction of the naphthoquinone ring system followed by the formation of the fused pyran ring.

Table 1: Key Building Blocks and Intermediates in the Total Synthesis of this compound

| Compound Name | Structure Number | Role in Synthesis |

|---|---|---|

| 3-chloro-2,5-dimethoxybenzaldehyde | 10 | Starting Material |

| 2-chloro-6-(1,3-dioxan-2-yl)cyclohexa-2,5-diene-1,4-dione | 8b | Dienophile in Diels-Alder Reaction |

| Naphthoquinone Skeleton | 7b | Core Ring System Intermediate |

| Acylmethyl substituted naphthoquinone | 6b | Precursor to Cyclization |

| Dehydroherbarin | 14 | Penultimate Intermediate |

| This compound | 3 | Final Product |

Stereoselectivity is a critical aspect of natural product synthesis, ensuring that the correct three-dimensional arrangement of atoms is achieved. In the synthesis of this compound, stereochemical control is particularly relevant during the formation of the pyran ring.

The treatment of the acylmethyl substituted naphthoquinone (6b ) with triethylamine results in a cyclization that selectively produces the pyranonaphthoquinone, dehydroherbarin (14 ). scielo.brscielo.br This selectivity in the ring-forming step is a key feature of the synthetic route. While the synthesis is not described as being enantioselective (it produces a racemic mixture of the natural product), the relative stereochemistry of the pyran ring is controlled.

The definitive stereochemical confirmation of the synthesized molecule was achieved through spectroscopic analysis. The NMR spectra of the synthetic this compound were compared with and found to be in good agreement with the data published for the naturally isolated compound. mdpi.com This comparison confirms that the synthesis successfully produced the correct molecular architecture. Traditional techniques like NMR spectroscopy are powerful tools for structural and conformational analysis, and in this case, they provided the necessary evidence for structural validation. conicet.gov.ar

Several steps in the synthesis proceeded with high yields:

The acetalization of the starting aldehyde (10 ) to form the precursor to the dienophile was achieved in 92% yield. scielo.br

The reaction to form the acylmethyl substituted naphthoquinone (6b ) proceeded in 85% yield. scielo.br

The selective cyclization to form dehydroherbarin (14 ) occurred with an 81% yield. scielo.br

The final deprotection step to give this compound (3 ) was nearly quantitative, with a 95% yield. scielo.br

A crucial aspect of optimizing the synthetic route was observed during the Diels-Alder reaction. Initial attempts using an ethylene (B1197577) glycol protecting group on the benzoquinone dienophile led to a mixture of products. scielo.br To improve the yield and chemoselectivity, the protecting group was changed to a propanediol, which resulted in the desired naphthoquinone skeleton (7b ) without the formation of side products. scielo.br This modification highlights the importance of optimizing reaction conditions to maximize efficiency and minimize byproduct formation in complex syntheses. researchgate.netmdpi.com

Table 2: Reported Yields for Key Steps in the Synthesis of this compound

| Reaction Step | Product | Reported Yield (%) |

|---|---|---|

| Acetalization of aldehyde (10) | 2-(3-chloro-2,5-dimethoxyphenyl)-1,3-dioxane (11) | 92 |

| Acylmethyl substitution of naphthoquinone (7b) | Acylmethyl substituted naphthoquinone (6b) | 85 |

| Intramolecular Cyclization of (6b) | Dehydroherbarin (14) | 81 |

| Final Deprotection of (14) | This compound (3) | 95 |

| Overall Synthesis | This compound (3) | >21 |

Design and Generation of Structural Derivatives and Analogs

With a successful total synthesis established, the focus can shift to the rational design and generation of structural derivatives. This process is vital for probing the biological mechanisms of the parent compound and for discovering new molecules with potentially enhanced or novel activities.

Structure-activity relationship (SAR) is the study of how a molecule's chemical structure correlates with its biological activity. wikipedia.org By systematically modifying parts of a molecule like this compound, medicinal chemists can determine which functional groups are essential for its effects. wikipedia.org

While extensive SAR studies specifically for this compound are not widely published, initial insights can be drawn from related research. For instance, studies on other N-hydroxy compounds have shown that the 1-hydroxyl group is often crucial for biological activity, likely participating in key hydrogen-bonding interactions with biological targets. nih.gov Its removal or methylation typically leads to a complete loss of activity. nih.gov

Furthermore, the isolation of this compound alongside structurally similar natural products like herbarin (B161723) and other derivatives, which themselves show varying degrees of cytotoxic effects, inherently constitutes a preliminary SAR study. mdpi.com The differences in activity between these closely related compounds underscore that even minor structural modifications can significantly impact biological function. rsc.orgmdpi.com The established synthetic route is well-suited for creating a library of analogs by modifying the building blocks, which would enable a systematic exploration of the SAR for this class of compounds. scielo.brscielo.br

Synthetic diversification strategies aim to expand beyond simple analog generation to create fundamentally new molecular scaffolds. nih.gov Such approaches, often termed diversity-oriented synthesis, are powerful tools for exploring novel chemical space and identifying unique bioactive molecules. nih.gov

The synthetic pathway developed for this compound provides an excellent platform for diversification. scielo.brscielo.br General strategies that could be applied include:

Utilizing Alternative Building Blocks : The Diels-Alder reaction is highly versatile. By using different substituted dienes or quinones, a wide array of naphthoquinone cores with varied substitution patterns could be generated.

Modifying the Side Chain : The acetonylpyridinium chloride used to install the side chain could be replaced with other reagents to introduce different functionalities, leading to diverse pyran ring analogs.

Scaffold Rearrangement : Post-synthesis modifications using modern chemical methods, such as C-H activation or ring-expansion reactions, could transform the pyranonaphthoquinone skeleton into entirely new and complex polycyclic systems. nih.govchemrxiv.org

The reported synthesis is described as an "efficient approach and rapid synthetic route" that can be readily applied to the synthesis of analogs, explicitly pointing towards its potential for diversification and the generation of novel scaffolds for biological screening. scielo.brscielo.br

Molecular and Cellular Mechanisms of Action for 1 Hydroxydehydroherbarin

Identification and Characterization of Protein Targets

Direct Interaction with AAA+ Chaperone p97 (VCP/Cdc48)

Research has definitively identified the AAA+ chaperone p97 as a direct molecular target of 1-hydroxydehydroherbarin. nih.gov This was discovered through functional chromatography, a method that utilizes a resin-supported target protein, in this case p97, to isolate binding molecules from complex mixtures like fungal extracts. nih.govfrontiersin.org This technique successfully "fished out" this compound from a crude extract of the fungal strain Chaetomium globosum, demonstrating a direct interaction. frontiersin.org The p97 protein is a hexameric complex, with each subunit containing N-terminal, D1, and D2 domains, and it plays a vital role in numerous cellular functions by using the energy of ATP hydrolysis to segregate proteins from complexes or membranes. mdpi.comfrontiersin.org Dysregulation of p97 is linked to various diseases, including cancer and neurodegenerative disorders, making it a significant therapeutic target. uni-due.demdpi.com

Allosteric Modulation of p97 Activity

This compound is characterized as an allosteric modulator of p97. mdpi.com Allosteric inhibitors bind to a site on the enzyme distinct from the active site, in this case, the ATP-binding pocket, inducing a conformational change that alters the enzyme's activity. nih.gov Unlike ATP-competitive inhibitors, the activity of this compound is not sensitive to ATP concentrations. mdpi.comresearchgate.net This indicates that it does not compete with ATP for binding to the D1 and D2 ATPase domains. While the precise binding site for this compound on the p97 protein has not been fully elucidated, its allosteric mechanism distinguishes it from other p97 inhibitors. mdpi.comresearchgate.net

ATP-Dependent Binding and Conformational Changes in p97

The binding of this compound to p97 is not dependent on ATP. mdpi.comresearchgate.net This is a key characteristic that differentiates it from some other p97 modulators. The p97 protein undergoes significant conformational changes during its ATPase cycle, which are primarily driven by nucleotide binding rather than hydrolysis. nih.gov These conformational shifts are crucial for its function in interacting with a multitude of cofactor proteins that direct its activity toward specific cellular pathways. escholarship.orgfrontiersin.org While this compound's binding is ATP-independent, its allosteric modulation inherently influences the conformational state and, consequently, the function of the p97 complex.

Impact on Cellular Homeostasis and Signaling Pathways

Modulation of Protein Quality Control Systems

The interaction of this compound with p97 has significant consequences for cellular protein homeostasis, a critical process for cell survival. p97 is a central figure in protein quality control, particularly in pathways that lead to the degradation of misfolded or damaged proteins via the ubiquitin-proteasome system (UPS). uni-due.ded-nb.info By modulating p97, this compound can disrupt these essential maintenance pathways.

Effects on Ubiquitin-Fusion Degradation (UFD) Pathway

This compound has been shown to affect the Ubiquitin-Fusion Degradation (UFD) pathway, a component of the broader UPS. d-nb.info The UFD pathway recognizes and degrades proteins that have a non-removable ubiquitin molecule attached to their N-terminus. nih.govnih.gov The p97/Cdc48 protein, in conjunction with its cofactors Ufd1 and Npl4, is an essential component of this pathway, acting to extract ubiquitinated substrates and deliver them to the proteasome for degradation. embopress.orgnih.gov By inhibiting p97, this compound can lead to the stabilization and accumulation of UFD substrates, such as UbG76V-GFP, which is a reporter used to monitor the activity of this pathway. mdpi.complos.org This disruption of the UFD pathway is a key aspect of the cellular mechanism of action of this compound.

Influence on Endoplasmic Reticulum-Associated Protein Degradation (ERAD)

A key molecular target of this compound is the AAA+ (ATPases Associated with diverse cellular Activities) chaperone p97/VCP, a protein critical for the process of Endoplasmic Reticulum-Associated Protein Degradation (ERAD). nih.govmdpi.com ERAD is a crucial quality control pathway that removes misfolded or unfolded proteins from the endoplasmic reticulum (ER) and targets them for degradation by the proteasome in the cytosol. wikipedia.orgnih.gov The p97 protein plays an essential role in this process by utilizing ATP to extract ubiquitinated substrate proteins from the ER membrane, preparing them for proteasomal degradation. mdpi.com

Functional chromatography methods have successfully identified this compound as a distinct modulator of p97. nih.gov By binding to and modulating p97, this compound interferes with the ERAD pathway. nih.govmdpi.com This disruption leads to an accumulation of misfolded proteins within the ER, triggering a state known as ER stress, which can ultimately compromise cell viability. The interaction of this compound with p97 is not sensitive to ATP and does not depend on the presence of cysteine residues within the p97 protein, indicating a unique mechanism of action compared to other p97 inhibitors. mdpi.com

Induction of Unfolded Protein Response (UPR)

The accumulation of unfolded proteins in the ER, a direct consequence of ERAD inhibition by compounds like this compound, activates a complex signaling network known as the Unfolded Protein Response (UPR). wikipedia.orgnih.gov The UPR's initial goal is to restore ER homeostasis by halting protein translation, enhancing protein folding capacity, and degrading misfolded proteins. wikipedia.org However, if the ER stress is severe or prolonged, the UPR shifts towards inducing programmed cell death (apoptosis). wikipedia.orgtabaslab.com The UPR is primarily mediated by three ER-transmembrane sensors: PERK, IRE1, and ATF6. nih.gov By modulating the p97/ERAD axis, this compound consequently influences the downstream UPR signaling pathways.

The Protein Kinase RNA-like ER Kinase (PERK) pathway is a central arm of the UPR. ppch.pl Upon ER stress, PERK becomes activated through autophosphorylation. researchgate.net Activated PERK then phosphorylates the eukaryotic initiation factor 2α (eIF2α). nih.gov This action leads to a general attenuation of protein synthesis, which reduces the load of new proteins entering the already stressed ER. nih.gov Paradoxically, the phosphorylation of eIF2α selectively enhances the translation of Activating Transcription Factor 4 (ATF4). tabaslab.comnih.gov ATF4 is a transcription factor that upregulates genes involved in the stress response, including those related to amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis. nih.gov Disruption of the p97-mediated ERAD pathway by this compound contributes to the sustained ER stress that would necessitate the activation of the PERK-ATF4 axis.

Inositol-requiring enzyme 1 (IRE1) is the most evolutionarily conserved UPR sensor. tabaslab.comnih.gov Similar to PERK, ER stress leads to IRE1's activation through dimerization and trans-autophosphorylation. researchgate.net Activated IRE1 possesses endoribonuclease (RNase) activity, which unconventionally splices a 26-base pair intron from the X-box binding protein 1 (XBP1) mRNA. biomolther.orgmdpi.com This splicing event produces a potent transcription factor, XBP1s. XBP1s then migrates to the nucleus to activate the transcription of a wide array of UPR target genes, including those that expand the ER's protein-folding capacity and enhance ERAD components. researchgate.netbiomolther.org By inhibiting a key ERAD component (p97), this compound creates a scenario of unresolved ER stress, which would lead to sustained IRE1 activation. If the adaptive response fails, prolonged IRE1 signaling can pivot to a pro-apoptotic output, notably through its interaction with TRAF2 to activate the JNK signaling cascade. mdpi.comfrontiersin.org

Correlation with Autophagy Compromise and Apoptosis Pathways

The cellular stress instigated by this compound's inhibition of p97 and subsequent induction of the UPR creates a direct link to autophagy and apoptosis. researchgate.net Autophagy is a catabolic process where cellular components are degraded via lysosomes, serving as a survival mechanism under stress but also as a form of cell death. nih.gov Apoptosis is a programmed form of cell death crucial for removing damaged cells. These two pathways are intricately connected through a complex network of regulatory proteins. nih.gov

Key proteins like Bcl-2 and Beclin-1 are at the crossroads of autophagy and apoptosis. nih.govnih.gov For instance, the anti-apoptotic protein Bcl-2 can inhibit autophagy by binding to Beclin-1. nih.gov Under cellular stress, this interaction can be disrupted, freeing Beclin-1 to initiate autophagy and simultaneously allowing pro-apoptotic proteins to trigger cell death. nih.gov The sustained ER stress and UPR activation resulting from this compound's activity are potent triggers for apoptosis. tabaslab.com Specifically, the IRE1 and PERK arms of the UPR can activate pro-apoptotic signaling cascades when homeostasis cannot be restored. nih.govfrontiersin.org Therefore, the cytotoxic effects of this compound are likely mediated by the induction of apoptosis, potentially in conjunction with compromised autophagy, as a consequence of unresolved ER stress. researchgate.net

In Vitro Cytotoxic Effects in Specific Cancer Cell Lines (e.g., MCF-7)

Research has confirmed that this compound exhibits specific and potent cytotoxic effects against the human breast cancer cell line MCF-7. nih.govnih.gov Studies using both 2D and more complex 3D spheroid cultures of MCF-7 cells have demonstrated its anti-tumour activity. nih.gov In 2D cell cultures, this compound showed significant growth-inhibitory properties against MCF-7 cells, while showing no activity against other cancer cell lines like the pancreatic cell line MIA PaCa-2, suggesting a degree of tissue-type specificity. nih.gov

Table 1: In Vitro Cytotoxicity of this compound against Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound | Cell Line | Assay Type | Median Effective Dose (ED₅₀) | Source |

|---|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 2D Cytotoxicity Assay | 3.5 µM | nih.gov |

| This compound | MIA PaCa-2 (Pancreatic Cancer) | 2D Cytotoxicity Assay | >20 µM | nih.gov |

Investigation of Distinct Modes of Action Compared to Other Agents

The mode of action (MoA) of this compound appears to be distinct from other known cytotoxic compounds. nih.gov Cellular profiling studies that compared its effects on 3D cancer models with those of other agents revealed a unique biological footprint. nih.govnih.gov While its activity profile shows similarities to its parent compound, herbarin (B161723), it is significantly different from other isolated derivatives and a panel of known cytotoxic drugs. nih.gov This suggests that this compound employs an alternative mechanism to induce cell death in 3D cultures. nih.gov

This distinction is further supported at the molecular level. When investigating its role as a p97 modulator, its mechanism was found to differ from other natural products that target the same protein. nih.govmdpi.com For example, unlike the p97 modulator rheoemodin, the activity of this compound is not dependent on ATP or the presence of cysteine residues in the p97 protein, highlighting a different binding mode and mechanism of inhibition. mdpi.com This unique MoA makes this compound a valuable chemical probe for studying ERAD and a potential lead for developing novel anti-cancer therapeutics with a distinct pharmacological profile. nih.gov

Advanced Analytical Methodologies in 1 Hydroxydehydroherbarin Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are fundamental in definitively identifying the chemical structure of 1-hydroxydehydroherbarin. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecule's atomic arrangement and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural determination of organic molecules like this compound. One-dimensional (1D) NMR techniques, including ¹H (proton) and ¹³C (carbon-13) NMR, provide critical information about the chemical environment of individual atoms. irisotope.comslideshare.netyoutube.com

In a study by Pérez-Victoria et al. (2016), the ¹H and ¹³C NMR spectra for this compound were recorded in DMSO-d₆. The ¹H NMR data revealed signals corresponding to two methoxy (B1213986) groups at δH 3.88 and 3.92 ppm. mdpi.com Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), are used to establish direct correlations between protons and the carbons they are attached to. Further confirmation is achieved with Heteronuclear Multiple Bond Correlation (HMBC) experiments, which map longer-range (2-3 bond) couplings between protons and carbons. For instance, intense HMBC correlations from the methoxy proton signals to carbons at δC 161.4 (C-9) and 163.8 (C-7) respectively, were crucial in confirming the placement of these groups on the aromatic ring. mdpi.com

The detailed NMR data provides unambiguous evidence for the compound's connectivity and distinguishes it from structurally similar isomers like ascomycone A. mdpi.com

Interactive Table: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm, mult., J in Hz) |

| 1 | 155.6 | - |

| 2 | 100.2 | 6.09 (s) |

| 3 | 163.3 | - |

| 4 | 181.1 | - |

| 4a | 109.8 | - |

| 5 | 186.0 | - |

| 6 | 98.2 | 6.75 (d, 2.5) |

| 7 | 163.8 | - |

| 8 | 102.1 | 7.31 (d, 2.5) |

| 9 | 161.4 | - |

| 10 | 110.3 | - |

| 10a | 139.7 | - |

| 2-Me | 24.1 | 2.05 (s) |

| 7-OMe | 56.4 | 3.92 (s) |

| 9-OMe | 56.2 | 3.88 (s) |

| Data sourced from Pérez-Victoria et al., 2016. mdpi.com |

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., HRFABMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact molecular weight and elemental formula. youtube.comuni-saarland.de High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides the high accuracy needed to confirm the molecular formula of a compound from a complex mixture. libretexts.org

For this compound, its molecular formula was established as C₁₆H₁₄O₆ through High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) and high-resolution electrospray ionization time-of-flight (ESI-TOF) mass spectrometry. mdpi.comnih.gov This technique provides an exact mass measurement, which can be used to calculate a unique elemental composition, thereby confirming the proposed structure derived from NMR data. epfl.ch The combination of LC with MS (LC-MS) is particularly synergistic, as the chromatography component separates the compound from a mixture before it enters the mass spectrometer for analysis. nih.gov

Chromatographic Separations and Bioanalytical Applications

Chromatography is essential for the isolation, purification, and quantification of this compound from its natural sources, typically fungal extracts.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for separating components of a mixture with high resolution and sensitivity. mdpi.com In the context of this compound research, HPLC is used to isolate the compound from crude fungal extracts and to assess its purity. nih.govnih.gov The process involves passing the extract through a column packed with a stationary phase, and a liquid mobile phase carries the components through at different rates, leading to separation. mdpi.com

In a study that identified this compound as a modulator of the p97 protein, HPLC traces clearly showed the peak corresponding to the compound within a complex extract from a Corynespora sp. fungus. nih.gov Following purification steps, the purity of the isolated compound can be confirmed by injecting the sample into the HPLC, where a single, sharp peak at a characteristic retention time indicates a high degree of purity. rasayanjournal.co.in The area under this peak is proportional to the concentration, allowing for precise quantification when compared against a standard of known concentration. rasayanjournal.co.in

Integration of Chromatography with Functional Assays

A novel and powerful application is the integration of chromatographic separation directly with functional biological assays. This approach, termed "functional chromatography," enables the discovery of bioactive molecules based on their specific interaction with a protein target. nih.govresearchgate.net

This technique was successfully used to identify this compound as a ligand for the AAA+ chaperone p97, a promising cancer target. nih.govnih.gov In this method, recombinant p97 protein was immobilized on a resin, which was then used as an affinity matrix. nih.gov When a crude extract from the fungus Corynespora sp. was passed over this p97-resin, molecules that bind to the protein were selectively captured. After washing away non-binding components, the captured compounds were eluted and analyzed by HPLC. nih.gov This experiment revealed a distinct peak for this compound, demonstrating that it was selectively isolated from the complex mixture due to its affinity for the p97 protein. nih.gov This integration of chromatography with a functional protein assay not only purifies the compound but also simultaneously identifies its molecular target, streamlining the drug discovery process. researchgate.net

Computational Approaches in Molecular Interaction Studies

Computational chemistry provides valuable insights into how small molecules like this compound interact with their biological targets at an atomic level. nams-annals.inbeilstein-journals.org Techniques such as molecular docking and molecular dynamics simulations are used to predict and analyze the binding of a ligand to a protein's active site. jppres.comresearchgate.net

Molecular docking involves predicting the preferred orientation and conformation (the "pose") of a ligand when bound to a target protein. nams-annals.innih.gov Software like AutoDock uses scoring functions to estimate the binding affinity for different poses, helping to identify the most stable and likely interaction mode. beilstein-journals.org Such studies can elucidate key interactions, like hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. jppres.com

While these computational tools are powerful for generating hypotheses about molecular interactions, specific molecular docking or computational interaction studies for this compound are not extensively reported in the searched literature. However, the general methodology would involve using the known three-dimensional structure of a target protein (like p97) to model the binding of this compound. mdpi.com The results could guide further experimental work, such as site-directed mutagenesis, to validate the importance of specific amino acid residues in the binding interaction. The integration of various in silico approaches can accelerate the drug discovery process, especially for proteins with unknown structures. frontiersin.org

Molecular Docking for Ligand-Protein Binding Prediction

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, like a protein. scispace.comjmir.orgmdpi.com This method assesses the binding affinity and orientation of the ligand in the protein's binding site, providing insights into potential biological activity. nih.govmdpi.com

Currently, there are no specific molecular docking studies published for this compound. However, research on structurally related compounds provides some context. For instance, an in silico docking study on dehydroherbarin (B161766) , a closely related naphthoquinone, revealed its potential to bind to human heat shock protein 90 alpha (HSP90α) through three hydrogen bonds. researchgate.net In the same study, the parent compound herbarin (B161723) was shown to have an affinity for human DNA topoisomerase I. researchgate.net These findings suggest that this class of compounds has the potential to interact with significant protein targets, but direct computational evidence for this compound is not yet available.

In Silico Analysis for Enzyme Inhibition

In silico analysis for enzyme inhibition uses computational models to predict and understand how a compound might block the activity of an enzyme. ijcce.ac.irnih.govmdpi.com This approach can guide the development of new therapeutic agents. nih.govresearchgate.net

Specific in silico studies on the enzyme inhibition potential of this compound have not been reported. Experimental (in vitro) studies have shown that dehydroherbarin can inhibit the migration of certain human cancer cell lines. nih.govplos.org While this points to potential enzymatic inhibition, the precise molecular mechanisms and interactions have not been elucidated through computational analysis for this compound. The inhibitory activities of related compounds are generally attributed to their naphthoquinone scaffold. ulisboa.pt

Integrated Analytical Platforms for Comprehensive Metabolite Profiling

Integrated analytical platforms, which often combine techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR), are crucial for the comprehensive analysis of metabolites in biological samples. nih.govarizona.edu These platforms enable the identification and quantification of a wide range of compounds, offering a snapshot of an organism's metabolic state. mit.edu

The discovery of this compound was a result of such metabolite profiling efforts on the endolichenic fungus Corynespora sp. nih.govarizona.edu Researchers investigated the metabolite profiles of the fungus under different culture conditions to maximize the chemical diversity of the compounds produced. scispace.comnih.gov

In a key study, the use of malt (B15192052) extract agar (B569324) as a culture medium led to the isolation of this compound. nih.govarizona.edu Its structure was determined through the interpretation of spectroscopic data and chemical interconversions. scispace.com This research demonstrates the use of metabolite profiling to discover novel natural products. While the study successfully isolated and identified the compound, it did not extend to a comprehensive profiling of its specific metabolic pathway or its quantification across a wide array of conditions using integrated platforms like UHPLC-MS-SPE-NMR. nih.govarizona.edu

The table below summarizes the key heptaketide metabolites isolated from Corynespora sp. under different culture conditions, which led to the identification of this compound.

| Compound Name | Culture Medium | Reference |

| 9-O-methylscytalol A | Potato Dextrose Agar | nih.govarizona.edu |

| 7-desmethylherbarin | Potato Dextrose Agar | nih.govarizona.edu |

| 8-hydroxyherbarin | Potato Dextrose Agar | nih.govarizona.edu |

| Scytalol A | Potato Dextrose Agar | nih.govarizona.edu |

| 8-O-methylfusarubin | Potato Dextrose Agar | nih.govarizona.edu |

| Scorpinone | Potato Dextrose Agar / Malt Extract Agar | nih.govarizona.edu |

| 8-O-methylbostrycoidin | Potato Dextrose Agar | nih.govarizona.edu |

| Herbarin | Potato Dextrose Agar / Malt Extract Agar | nih.govarizona.edu |

| This compound | Malt Extract Agar | nih.govarizona.edu |

| 1-methoxydehydroherbarin (artifact) | Malt Extract Agar (Methanol Extraction) | nih.govarizona.edu |

Future Research Directions and Biotechnological Potential of 1 Hydroxydehydroherbarin

Refinement of Biosynthetic Pathways for Industrial Production

The industrial-scale production of 1-Hydroxydehydroherbarin is currently limited by the low yields from its natural fungal producers. A significant area of future research lies in the metabolic engineering and refinement of its biosynthetic pathway. As a polyketide, it is synthesized by a large, multi-domain enzyme known as a polyketide synthase (PKS). frontiersin.orgresearchgate.net The genes encoding the PKS and the subsequent tailoring enzymes responsible for modifications are typically organized in a biosynthetic gene cluster (BGC). nih.govroyalsocietypublishing.org

Strategies for enhancing production include:

Heterologous Expression: A primary strategy involves transferring the entire this compound BGC into a well-characterized industrial host, such as Aspergillus oryzae or Saccharomyces cerevisiae. mdpi.com These hosts are amenable to genetic manipulation and are established for large-scale fermentation, potentially offering higher yields and more controlled production. mdpi.com

Promoter Engineering: The expression of the PKS gene is often a rate-limiting step in polyketide production. Replacing the native promoter with a strong, inducible promoter in a heterologous or native host can significantly boost transcription and, consequently, the final product yield.

Precursor Supply Enhancement: The biosynthesis of this heptaketide requires a starter unit (acetyl-CoA) and multiple extender units (malonyl-CoA). researchgate.net Future work can focus on engineering the primary metabolism of the production host to increase the intracellular pool of these precursors, thereby channeling more metabolic flux towards this compound synthesis.

Pathway Optimization using CRISPR-Cas9: The CRISPR-Cas9 gene-editing tool offers a revolutionary approach for pathway refinement. nih.gov It can be used to knock out competing metabolic pathways that drain precursors or generate undesirable byproducts. frontiersin.orgnih.gov Furthermore, CRISPR-based technologies (CRISPRa/CRISPRi) can be employed to precisely up- or down-regulate the expression of specific genes within the BGC to optimize the metabolic flow. nih.govresearchgate.net

Culture Condition Modulation: Research has shown that the production of this compound by Anteaglonium sp. can be influenced by culture additives. For example, the addition of Cu²⁺ ions has been shown to drastically affect the biosynthetic pathway. ekb.eg Systematic investigation into optimal fermentation conditions, including media composition, pH, temperature, and aeration, is a cost-effective approach to maximizing yield.

Exploration of Uncharacterized Molecular Targets and Associated Pathways

A crucial aspect of realizing the biotechnological potential of this compound is to fully understand its mechanism of action. This requires identifying and validating its molecular targets within the cell.

Known Target: p97/VCP: Functional chromatography studies have successfully identified this compound as an allosteric modulator of the AAA+ chaperone p97 (also known as VCP). nih.govmdpi.com The p97 protein is a key component of the ubiquitin-proteasome system, involved in protein quality control, and is a promising target for cancer therapy. nih.govmdpi.com Unlike other p97 inhibitors, this compound's activity was found to be insensitive to ATP and did not depend on the presence of cysteine residues in p97, indicating a distinct mechanism of action. mdpi.com Future research should focus on pinpointing its exact binding site and elucidating how this interaction modulates p97 function and impacts downstream pathways related to proteostasis, such as the unfolded protein response (UPR) and autophagy.

Anticancer Activity: Beyond its effect on p97, this compound has demonstrated specific cytotoxic effects against the MCF-7 human breast cancer cell line. nih.gov The molecular profiling of this compound suggested a mode of action different from other known cytotoxic agents, pointing toward an alternative mechanism responsible for its anticancer activity. nih.gov Investigating its effects on other cancer-related signaling pathways, such as MAPK, EGFR, or STAT3, could reveal additional targets. waocp.commdpi.com

Hypoxia-Inducible Factor-1 (HIF-1): Related naphthoquinone compounds have been evaluated for their ability to inhibit HIF-1, a key transcription factor in tumor survival and metastasis. acs.org Given the structural similarity, it is plausible that this compound could also target the HIF-1 pathway, a hypothesis that warrants experimental validation.

The table below summarizes the known and potential molecular targets for future investigation.

| Target Class | Specific Target | Associated Pathway | Research Focus |

| Chaperone | p97 (VCP) | Protein Quality Control, Ubiquitin-Proteasome System | Elucidate binding site, clarify allosteric mechanism, study downstream effects on UPR and autophagy. nih.govmdpi.com |

| Cancer Cell Lines | MCF-7 (Breast Cancer) | Cell Proliferation, Apoptosis | Identify the novel mechanism of action responsible for specific cytotoxicity. nih.gov |

| Transcription Factor | Hypoxia-Inducible Factor-1 (HIF-1) | Tumor Metabolism, Angiogenesis | Investigate inhibitory potential based on activity of related naphthoquinones. acs.org |

Investigation of Ecological Roles of this compound in Host-Microbe Interactions

This compound has been isolated from endophytic and endolichenic fungi, which live symbiotically within the tissues of plants and lichens. ekb.egresearchgate.net This intimate association strongly suggests that the compound plays a significant ecological role in mediating host-microbe and microbe-microbe interactions. researchgate.netnih.govresearchgate.net However, the specific functions of this compound in its natural environment remain largely uncharacterized.

Future research should aim to answer the following questions:

Antimicrobial Defense: Does this compound protect its host plant or lichen from pathogenic fungi or bacteria? Many fungal secondary metabolites serve as defensive agents. researchgate.netmdpi.com In vitro and in vivo studies could assess its activity against a panel of relevant plant pathogens.

Herbivore Deterrence: Polyketides are known to act as deterrents against insect herbivores. researchgate.net Investigating whether this compound confers resistance to the host plant against insect feeding could reveal a protective function.

Signaling Molecule: Could the compound act as a signaling molecule, either in inter-kingdom communication with the host plant or in quorum sensing with other microbes? researchgate.net The production of secondary metabolites is often a response to environmental cues and can influence the behavior of surrounding organisms. nih.gov

Allelopathy: Does this compound inhibit the growth of competing plants or microbes in the immediate vicinity, thereby securing resources for its host?

Modulation of Host Physiology: Endophytes can produce metabolites that influence host growth, development, and stress tolerance. mdpi.comfrontiersin.org Research could explore if this compound affects the host's physiological processes, such as hormone signaling or nutrient uptake.

Understanding these ecological roles is not only fundamentally important but can also guide biotechnological applications, for instance, in developing novel, natural fungicides or agents that enhance plant resilience.

Application of Novel Technologies for Discovery and Mechanistic Elucidation

The advancement of novel technologies provides powerful tools to accelerate research on this compound and to discover new, related compounds. An integrated, multi-pronged approach will be essential.

Genomics and Genome Mining: The sequencing of producer fungi genomes allows for the identification of the this compound BGC. nih.govoup.com Bioinformatics tools like antiSMASH can mine this and other fungal genomes to find novel, related polyketide BGCs, predicting the structures of yet-to-be-discovered natural products. royalsocietypublishing.orgnih.gov This approach can expand the chemical family of herbarin-like compounds available for screening.

Metabolomics and Transcriptomics: Untargeted metabolomics using high-resolution mass spectrometry can create a comprehensive profile of all secondary metabolites produced by a fungus under different conditions. mdpi.comoup.com When combined with transcriptomics (RNA-Seq), which measures gene expression, researchers can correlate the expression of a BGC with the production of a specific metabolite, thus linking genes to molecules and uncovering regulatory networks. rsc.orgresearchgate.net

Functional Chromatography: This technique, which uses a purified protein target as the affinity matrix for separation, was instrumental in the initial discovery of this compound as a p97 binder. nih.govrsc.orgnih.gov This approach can be expanded by using other potential protein targets to "fish" for new bioactive compounds from crude fungal extracts, directly linking them to a biological function. researchgate.net

CRISPR-Based Functional Analysis: As mentioned for production, CRISPR/Cas9 is also a powerful tool for functional genomics. nih.gov By systematically knocking out each gene in the BGC, researchers can confirm the function of each enzyme in the biosynthetic pathway. frontiersin.orgnih.gov This knowledge is critical for future synthetic biology efforts aimed at producing novel derivatives.

The integration of these technologies, often referred to as a "metabologenomics" or "chemogenomics" approach, creates a powerful workflow for natural product research, moving from gene to molecule to function. nih.gov

Q & A

Q. What experimental strategies are effective in resolving contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., p97 inhibition vs. lack of cytotoxicity) may arise from purity issues or assay-specific conditions. Reproduce results using rigorously purified samples (≥95% by HPLC) and orthogonal assays (e.g., ATPase activity assays for p97 inhibition, cytotoxicity screens in multiple cell lines). Cross-reference with structural analogs (e.g., phomapyrrolidone A) to isolate pharmacophore contributions .

Q. How can researchers differentiate genuine fungal metabolites from extraction artifacts in studies involving this compound?

- Methodological Answer : Conduct solvent stability tests (e.g., stirring this compound in MeOH/n-BuOH for 24 hours) and compare extracts prepared with different solvents via LC-HRMS. Use deuterated solvents in NMR to track proton exchange or methylation. Additionally, culture fungi in media lacking methanol precursors and analyze metabolite profiles .

Q. What computational and experimental approaches are suitable for probing this compound’s mechanism of action as a p97 inhibitor?

- Methodological Answer : Employ molecular docking studies (using p97’s ATP-binding domain PDB structures) to predict binding modes, followed by site-directed mutagenesis to validate key residues (e.g., D2 ATPase domain). Pair this with enzymatic assays (e.g., malachite green phosphate detection) to quantify ATPase inhibition kinetics .

Data Presentation and Reproducibility

Q. How should researchers report experimental protocols for this compound to ensure reproducibility?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry’s guidelines:

- Primary data : Include HRMS, NMR spectra, and chromatograms in the main text or supplementary information.

- Culture conditions : Specify media composition, incubation time, and extraction solvents.

- Artifact checks : Disclose solvent stability tests and negative controls .

Q. What statistical frameworks are recommended for analyzing bioactivity data of this compound?

- Methodological Answer : Use dose-response curves (IC/EC) with nonlinear regression models (e.g., GraphPad Prism). For metabolomic data, apply multivariate analysis (PCA, OPLS-DA) to distinguish treatment groups and ANOVA for significance testing. Report confidence intervals and p-values with Bonferroni correction for multiple comparisons .

Ethical and Literature Considerations

Q. How can researchers address gaps in the literature on this compound’s ecological roles?

- Methodological Answer : Conduct co-culture experiments with competing microbes to assess antifungal/antibacterial activity. Use RNA-seq to identify fungal genes upregulated during interaction, linking metabolite production to ecological defense mechanisms. Cite primary sources (e.g., J. Nat. Prod. studies) to contextualize findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.